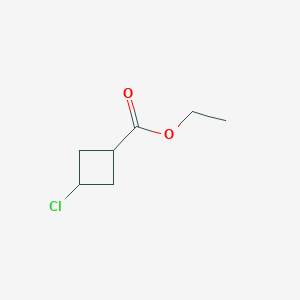
3-Chlorocyclobutanecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorocyclobutanecarboxylic acid ethyl ester is an organic compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol . This compound is characterized by a cyclobutane ring substituted with a chlorine atom and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorocyclobutanecarboxylic acid ethyl ester typically involves the chlorination of cyclobutanecarboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions to introduce the chlorine atom. The resulting 3-chlorocyclobutanecarboxylic acid is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorocyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester group yields 3-chlorocyclobutanecarboxylic acid and ethanol.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted cyclobutanecarboxylic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) at elevated temperatures.
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) or under neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: 3-Chlorocyclobutanecarboxylic acid and ethanol.
Nucleophilic Substitution: Substituted cyclobutanecarboxylic acid derivatives.
Reduction: 3-Chlorocyclobutanemethanol.
Applications De Recherche Scientifique
3-Chlorocyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chlorocyclobutanecarboxylic acid ethyl ester depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, resulting in the formation of carboxylic acids or alcohols, respectively .
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic acid ethyl ester: Lacks the chlorine atom, leading to different reactivity and applications.
3-Bromocyclobutanecarboxylic acid ethyl ester: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and chemical properties.
3-Fluorocyclobutanecarboxylic acid ethyl ester:
Uniqueness: 3-Chlorocyclobutanecarboxylic acid ethyl ester is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C7H11ClO2 |
|---|---|
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
ethyl 3-chlorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |
Clé InChI |
QOOULTXEABVAPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




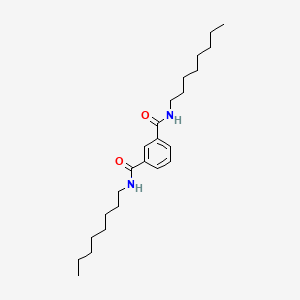
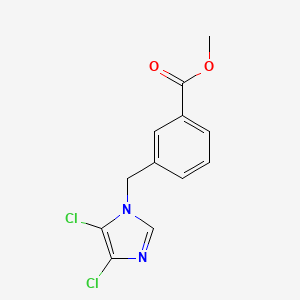

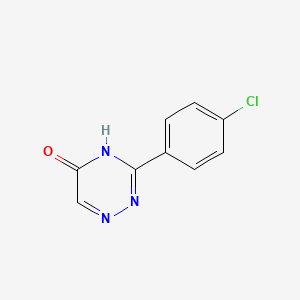

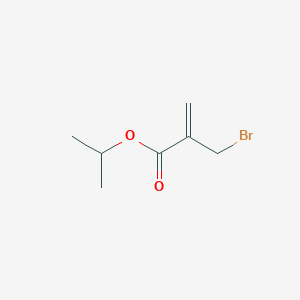
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
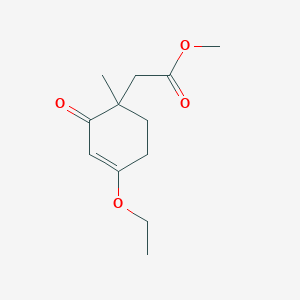
![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)
